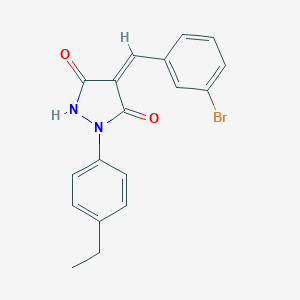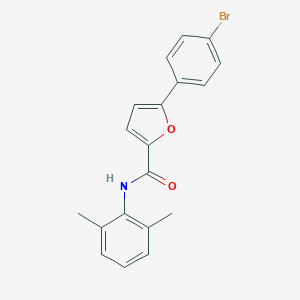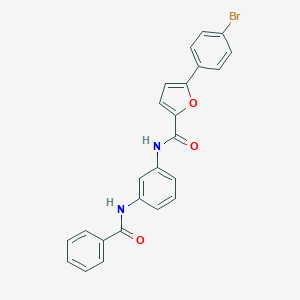![molecular formula C16H15NOS2 B327268 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole CAS No. 334501-89-2](/img/structure/B327268.png)
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, a sulfanyl group, and a 4-methylphenyl ether moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethyl 4-methylphenyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzothiazole attacks the bromoethyl group, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the ether moiety.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ether group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted ethers or thioethers.
Applications De Recherche Scientifique
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide
Uniqueness
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl ether moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions and activities in various applications .
Propriétés
Numéro CAS |
334501-89-2 |
|---|---|
Formule moléculaire |
C16H15NOS2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NOS2/c1-12-6-8-13(9-7-12)18-10-11-19-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3 |
Clé InChI |
VRZYDZRRRUPXIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-2-(benzylimino)-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B327185.png)
![4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B327187.png)
![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![METHYL 3-(5-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B327190.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)

![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


